N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring substituted with an oxan-4-ylmethyl group and a benzamide moiety with two trifluoromethyl groups. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the oxan-4-ylmethyl group. The final step involves the coupling of the pyrazole derivative with 3,5-bis(trifluoromethyl)benzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-dimethylbenzamide
- N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-dichlorobenzamide
Uniqueness
Compared to similar compounds, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide stands out due to the presence of trifluoromethyl groups, which impart unique physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N3O2/c19-17(20,21)13-5-12(6-14(7-13)18(22,23)24)16(28)26-15-8-25-27(10-15)9-11-1-3-29-4-2-11/h5-8,10-11H,1-4,9H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXRDCNRZUONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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